molecular formula C17H25N3O5 B12893502 tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate

tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate

Cat. No.: B12893502
M. Wt: 351.4 g/mol
InChI Key: KGYPJFJWQGAZTA-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate is a complex organic compound that features a tert-butyl group, a cyclohexane ring, and a hydrazinecarboxylate moiety

Preparation Methods

The synthesis of tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexanecarbonyl intermediate, which is then reacted with hydrazinecarboxylate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

tert-Butyl 1-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbonyl)hydrazinecarboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl N-amino-N-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]carbamate

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20(18)15(23)12-6-4-11(5-7-12)10-19-13(21)8-9-14(19)22/h8-9,11-12H,4-7,10,18H2,1-3H3

InChI Key

KGYPJFJWQGAZTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)N

Origin of Product

United States

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